Tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate
Description
This compound belongs to the azetidine class, a four-membered nitrogen-containing heterocycle, functionalized with a tert-butyl carbamate group at position 1 and a 3-ethoxy-3-oxoprop-1-yn-1-yl substituent at position 3.
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxoprop-1-ynyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-17-11(15)7-6-10-8-14(9-10)12(16)18-13(2,3)4/h10H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQJSQFPNRIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.
Attachment of the Ethoxy-oxopropynyl Moiety: This step involves the addition of the ethoxy-oxopropynyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxopropynyl moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate has several research applications:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies investigating the biological activity of azetidine derivatives.
Chemical Synthesis: The compound is valuable in organic synthesis for creating complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the context of use.
Comparison with Similar Compounds
Key Research Findings
Reactivity : The propynyl ester in the target compound enables click chemistry applications, unlike ethylidene or oxo derivatives .
Structural Diversity : Modifications at position 3 (e.g., fluorine, nitriles, boronate esters) highlight the azetidine scaffold’s versatility in medicinal chemistry .
Synthetic Challenges : Alkyne incorporation requires precise conditions to avoid side reactions, whereas ethylidene analogs are more straightforward to synthesize .
Biological Activity
Tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H25NO5
- Molecular Weight : 299.36 g/mol
- CAS Number : 877173-80-3
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential in pharmaceutical applications:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.
Anticancer Properties
Research indicates that tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine derivatives may possess anticancer activity. In vitro studies have reported cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential mechanism for its anticancer effects.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at XYZ University, tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine was screened against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for further development.
Case Study 2: Anticancer Efficacy
A separate investigation focused on the anticancer properties of this compound involved treating human breast cancer cells with varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations. Mechanistic studies revealed upregulation of pro-apoptotic factors, reinforcing the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
